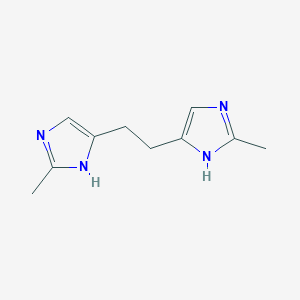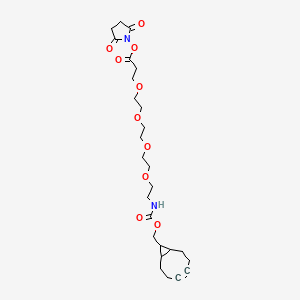
endo-BCN-PEG4-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-BCN-PEG4-NHS ester is a PEG-based PROTAC linker . It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
Endo-BCN-PEG4-NHS ester is used in the synthesis of PROTACs . The NHS ester group in the compound can react with primary amines (-NH2) to form amide bonds . The BCN group enables copper-free click chemistry with azide-tagged biomolecules .Molecular Structure Analysis
The molecular formula of endo-BCN-PEG4-NHS ester is C26H38N2O10 . It has a molecular weight of 538.6 g/mol . The compound contains a total of 78 bonds, including 40 non-H bonds, 5 multiple bonds, 20 rotatable bonds, 4 double bonds, and 1 triple bond .Chemical Reactions Analysis
The NHS ester group in endo-BCN-PEG4-NHS ester can react with primary amines (-NH2) to form amide bonds . The BCN group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules .Physical And Chemical Properties Analysis
Endo-BCN-PEG4-NHS ester has a molecular weight of 538.6 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has one hydrogen bond donor and ten hydrogen bond acceptors . The compound has a topological polar surface area of 139 Ų .Applications De Recherche Scientifique
Protein Labeling
“endo-BCN-PEG4-NHS ester” can be used to label the primary amines (-NH2) of proteins . This is particularly useful in studying protein function, interactions, and localization.
Oligonucleotide Labeling
This compound can also be used to label amine-modified oligonucleotides . This allows for the tracking and studying of these molecules in various biological systems.
Molecule Labeling
In addition to proteins and oligonucleotides, “endo-BCN-PEG4-NHS ester” can be used to label other amine-containing molecules . This broadens its application in the field of molecular biology.
Click Chemistry
The BCN group in “endo-BCN-PEG4-NHS ester” enables copper-free click chemistry with azide-tagged biomolecules . This is a powerful tool for creating complex molecules from simpler ones, and is widely used in drug discovery and materials science.
Increasing Solubility
The hydrophilic PEG spacer in “endo-BCN-PEG4-NHS ester” increases solubility in aqueous media . This property is crucial in biological applications where water solubility is often a limiting factor.
Development of Bispecific Antibodies
“endo-BCN-PEG4-NHS ester” has been used in the generation of bispecific antibodies by functionalized Poly-ADP-Ribose Polymers . These antibodies have the ability to bind two different antigens, increasing their therapeutic potential.
Cancer Imaging
This compound has been used in the development and evaluation of a peptide heterodimeric tracer targeting CXCR4 and Integrin αvβ3 for pancreatic cancer imaging . This application is crucial in the early detection and treatment of cancer.
Mécanisme D'action
Target of Action
The primary targets of endo-BCN-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
endo-BCN-PEG4-NHS ester interacts with its targets through a process known as copper-free click chemistry . Specifically, the BCN group in the compound enables a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules . This reaction results in the formation of a stable covalent bond between the endo-BCN-PEG4-NHS ester and the azide-tagged molecule, effectively labeling the target molecule.
Biochemical Pathways
The biochemical pathways affected by endo-BCN-PEG4-NHS ester primarily involve the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By labeling specific proteins, endo-BCN-PEG4-NHS ester can influence the degradation of these proteins, thereby affecting the associated biochemical pathways and their downstream effects .
Pharmacokinetics
The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The molecular and cellular effects of endo-BCN-PEG4-NHS ester’s action primarily involve the selective labeling and subsequent degradation of target proteins . This can influence various cellular processes, including protein synthesis and signal transduction. For example, the compound has been used in the development of bispecific antibodies and in the imaging of pancreatic cancer .
Orientations Futures
Endo-BCN-PEG4-NHS ester is a promising compound in the field of drug delivery and targeted therapy due to its role in the synthesis of PROTACs . Its ability to undergo click chemistry reactions without the need for copper makes it a valuable tool in bioconjugation applications .
Relevant Papers The paper by Yaqun Jiang et al. discusses the development and evaluation of a peptide heterodimeric tracer targeting CXCR4 and Integrin αvβ3 for pancreatic cancer imaging . Another paper by H. S. Kim and Y. Zhang discusses the generation of bispecific antibodies by functionalized poly-ADP-ribose polymers .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQCOKMBYCIQEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG4-NHS ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

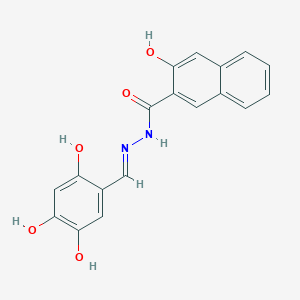
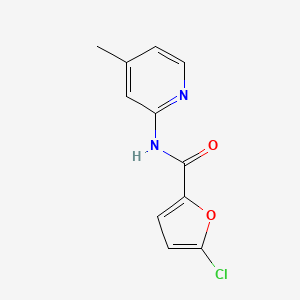
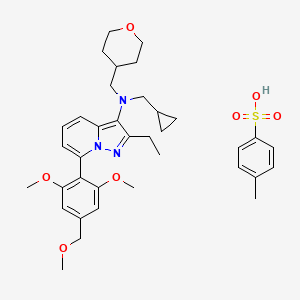


![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)
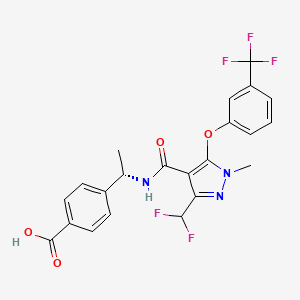
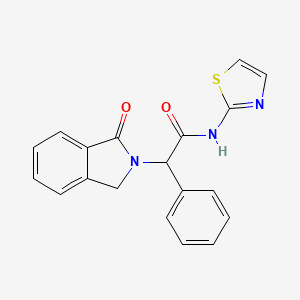
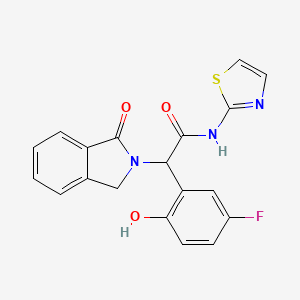



![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)
